molecular formula C8H15NO B8722254 {1-azabicyclo[3.2.1]octan-5-yl}methanol

{1-azabicyclo[3.2.1]octan-5-yl}methanol

Cat. No.: B8722254
M. Wt: 141.21 g/mol
InChI Key: QWUOGDASTIXBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-azabicyclo[321]octan-5-yl}methanol is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-azabicyclo[3.2.1]octan-5-yl}methanol typically involves the construction of the bicyclic framework followed by functionalization at the desired positions. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: {1-azabicyclo[3.2.1]octan-5-yl}methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Mechanism of Action

The mechanism of action of {1-azabicyclo[3.2.1]octan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: {1-azabicyclo[3.2.1]octan-5-yl}methanol is unique due to its specific substitution at the 5-methanol position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ylmethanol

InChI

InChI=1S/C8H15NO/c10-7-8-2-1-4-9(6-8)5-3-8/h10H,1-7H2

InChI Key

QWUOGDASTIXBPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 1.0N lithium aluminum hydride/tetrahydrofuran (55 mL, 55 mmol) under nitrogen was treated dropwise with a solution of 1-azabicyclo[3.2.1]octane-5-carboxylic acid ethyl ester (9.17 g, 50 mmol) in anhydrous tetrahydrofuran (20 mL), stirred for 30 minutes at room temperature, refluxed for one hour, and cooled (0° C.). In sequence, water (2.1 mL), 15% sodium hydroxide solution (2.1 mL) and water (6.3 mL) were carefully added dropwise, and the mixture was filtered through Celite (the solid was washed with tetrahydrofuran) and concentrated in vacuo to afford 6.50 g (92%) of viscous, colorless oil, which can be used as is or can be solidified on cooling; mp 44°-47° C.
Name
lithium aluminum hydride tetrahydrofuran
Quantity
55 mL
Type
reactant
Reaction Step One
Name
1-azabicyclo[3.2.1]octane-5-carboxylic acid ethyl ester
Quantity
9.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.